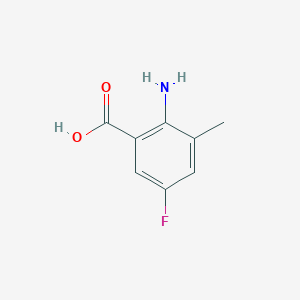

2-Amino-5-fluoro-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-5-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAAINDDMYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-25-8 | |

| Record name | 2-amino-5-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-fluoro-3-methylbenzoic acid NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid

Authored by a Senior Application Scientist

Introduction: The Structural Imperative for 2-Amino-5-fluoro-3-methylbenzoic Acid

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. This class of molecules serves as a critical scaffold in medicinal chemistry and materials science, acting as precursors for the synthesis of pharmaceuticals and other high-value organic compounds.[1] Given the nuanced effects of substituent positioning on the benzene ring on overall molecular properties and reactivity, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their connectivity, and their spatial relationships. This guide provides a detailed analysis of the expected NMR spectral data for 2-Amino-5-fluoro-3-methylbenzoic acid, grounded in established NMR principles and data from analogous structures. We will explore the anticipated features of its ¹H, ¹³C, and ¹⁹F NMR spectra and present a robust protocol for data acquisition and analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for 2-Amino-5-fluoro-3-methylbenzoic acid.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display distinct signals for the two aromatic protons, the methyl group, the amine, and the carboxylic acid. The analysis below is based on established substituent effects on aromatic systems.[2][3]

-

Aromatic Protons (H4 and H6):

-

H6: This proton is situated ortho to the fluorine atom and meta to the electron-donating amino group. It is expected to appear as a doublet of doublets due to coupling with both the fluorine atom (ortho ³J-HF coupling, typically 6-10 Hz) and the H4 proton (meta ⁴J-HH coupling, typically 2-3 Hz). Its chemical shift will be influenced by the deshielding effect of the adjacent fluorine.

-

H4: This proton is meta to the fluorine atom and ortho to the electron-donating amino group. It will also appear as a doublet of doublets, coupling to the fluorine atom (meta ⁴J-HF coupling, typically 4-8 Hz) and the H6 proton (meta ⁴J-HH coupling). The shielding influence of the ortho amino group will likely shift this proton upfield relative to H6.

-

-

Methyl Protons (-CH₃):

-

The methyl group at the C3 position is flanked by the amino and a proton. It is expected to appear as a sharp singlet in the upfield region of the spectrum (typically ~2.1-2.3 ppm), as seen in analogous structures like 2-Amino-5-chloro-3-methylbenzoic acid.[4]

-

-

Amine Protons (-NH₂):

-

The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like DMSO-d₆, this signal is often observed in the 4-6 ppm range.

-

-

Carboxylic Acid Proton (-COOH):

-

This is the most deshielded proton, appearing as a very broad singlet far downfield, typically in the range of 10-14 ppm.[2] Its broadness is due to rapid chemical exchange and hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of D₂O to the NMR tube.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 14.0 | br s | N/A |

| H6 | 7.3 - 7.6 | dd | ³J-HF ≈ 8-10 Hz, ⁴J-HH ≈ 2-3 Hz |

| H4 | 6.8 - 7.1 | dd | ⁴J-HF ≈ 5-7 Hz, ⁴J-HH ≈ 2-3 Hz |

| -NH₂ | 4.0 - 6.0 | br s | N/A |

| -CH₃ | 2.1 - 2.3 | s | N/A |

Note: Predictions are based on DMSO-d₆ as the solvent. Chemical shifts are estimates and can vary based on experimental conditions.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The fluorine atom will induce splitting in the signals of nearby carbons (C-F coupling).

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing between 165-175 ppm.[5][6]

-

Aromatic Carbons:

-

C5 (C-F): The carbon directly attached to the fluorine atom will exhibit the most prominent feature: a large one-bond C-F coupling constant (¹J-CF) of approximately 240-260 Hz, causing the signal to appear as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

C2 (C-NH₂) and C3 (C-CH₃): These carbons are influenced by electron-donating groups and will be shielded relative to other aromatic carbons.

-

C1 (C-COOH): The carbon bearing the carboxylic acid group will be deshielded.

-

C4 and C6: These carbons will also show smaller C-F couplings (ortho ²J-CF for C4 and C6, ~20-25 Hz; meta ³J-CF for C1 and C3, ~5-10 Hz), which can aid in their assignment.[6]

-

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, typically found around 15-20 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J-CF, Hz) |

| -C OOH | 167 - 172 | s (or small d) | (³J-CF ≈ 2-5 Hz) |

| C5 | 155 - 160 | d | ¹J-CF ≈ 240-250 Hz |

| C2 | 145 - 150 | s (or small d) | (⁴J-CF ≈ 1-3 Hz) |

| C4 | 118 - 122 | d | ²J-CF ≈ 20-25 Hz |

| C6 | 115 - 120 | d | ²J-CF ≈ 20-25 Hz |

| C1 | 112 - 117 | d | ³J-CF ≈ 5-10 Hz |

| C3 | 120 - 125 | d | ³J-CF ≈ 5-10 Hz |

| -C H₃ | 15 - 20 | s (or small q) | (⁴J-CF ≈ 1-3 Hz) |

The Role of ¹⁹F NMR Spectroscopy

A key advantage in analyzing fluorinated compounds is the ability to use ¹⁹F NMR.[7] Fluorine (¹⁹F) has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[8][9] A proton-decoupled ¹⁹F NMR spectrum of this compound would show a single signal. If the spectrum is acquired without proton decoupling, this signal would be split into a complex multiplet due to couplings with H6 (ortho, ~8-10 Hz) and H4 (meta, ~5-7 Hz). This provides a direct and powerful confirmation of the assignments made in the ¹H NMR spectrum.

Experimental Protocol: A Self-Validating Methodology

This section outlines a standard operating procedure for acquiring high-quality NMR data for 2-Amino-5-fluoro-3-methylbenzoic acid. The causality behind each step is explained to ensure a robust and reproducible workflow.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved spectra. The choice of solvent is paramount.

- Procedure:

- Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

- Add ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the carboxylic acid and amine functionalities and its residual solvent peak does not overlap with analyte signals.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

- Cap the tube and gently vortex or invert to ensure complete dissolution. A brief sonication may aid dissolution if necessary.

2. Instrument Setup and Calibration (Shim & Lock):

- Rationale: A homogeneous magnetic field (shimming) is essential for high resolution. The deuterium signal from the solvent is used to "lock" the field, correcting for drift during the experiment.

- Procedure:

- Insert the sample into the NMR spectrometer.

- Load a standard shimming protocol for your instrument and probe.

- Initiate the lock procedure on the deuterium frequency of DMSO-d₆.

- Perform automated or manual shimming to maximize the lock level and minimize peak width, ensuring a symmetric lineshape.

- Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal-to-noise.

3. Data Acquisition:

- Rationale: Optimized acquisition parameters are crucial for obtaining a spectrum with good signal-to-noise and resolution in a reasonable amount of time.

- ¹H NMR:

- Set the spectral width to cover the expected range (~ -2 to 16 ppm).

- Use a 30° or 45° pulse angle to allow for a shorter relaxation delay (d1) of 1-2 seconds.

- Set the number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.

- ¹³C NMR:

- Use a standard proton-decoupled pulse program (e.g., zgpg30).

- Set the spectral width to cover ~0 to 200 ppm.

- A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

- Use a relaxation delay of 2 seconds.

- ¹⁹F NMR:

- Set the spectral width appropriate for aromatic fluorine compounds.

- Acquire both proton-decoupled and proton-coupled spectra to observe H-F coupling constants.

- ¹⁹F is highly sensitive, so only a few scans (e.g., 8 or 16) are typically needed.

Data Processing and Interpretation Workflow

The path from raw experimental data to a confirmed structure follows a logical sequence. This workflow ensures that all available information is used for a comprehensive and accurate analysis.

Caption: Standard workflow for NMR data processing and structural elucidation.

Conclusion

The NMR spectra of 2-Amino-5-fluoro-3-methylbenzoic acid contain a wealth of structural information. A thorough analysis of the ¹H, ¹³C, and ¹⁹F spectra allows for the unambiguous assignment of every atom in the molecule. Key identifying features include the characteristic splitting patterns of the aromatic protons due to H-H and H-F coupling, the large ¹J-CF coupling constant for the carbon atom bonded to fluorine, and the distinct chemical shifts of the methyl, amine, and carboxylic acid groups. By following a rigorous experimental and analytical workflow, researchers can confidently verify the identity and purity of this important chemical building block.

References

-

Royal Society of Chemistry. "¹H and ¹³C NMR Spectra of Substituted Benzoic Acids." Royal Society of Chemistry, Available at: [Link].

-

Saunders, J. B., et al. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. Available at: [Link].

-

Hansen, A. L., et al. "The precious Fluorine on the Ring: Fluorine NMR for biological systems." Progress in Nuclear Magnetic Resonance Spectroscopy, 2019. Available at: [Link].

-

Cobb, S. L., et al. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. Available at: [Link].

-

MIT OpenCourseWare. "¹H NMR Spectral parameters for substituted benzenes." MIT, Available at: [Link].

-

Royal Society of Chemistry. "Supplementary Information for: Decarboxylative Borylation of Aromatic Carboxylic Acids." Royal Society of Chemistry, Available at: [Link].

-

ACS Publications. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 2018. Available at: [Link].

-

Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara, Available at: [Link].

-

Royal Society of Chemistry. "Supporting Information for: Nickel-Catalyzed Carboxylation of C−H/C−O Bonds." Royal Society of Chemistry, Available at: [Link].

-

Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid." Doc Brown's Chemistry, Available at: [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm).

-

Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid." Doc Brown's Chemistry, Available at: [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. Available at: [Link].

-

PubChem. "Methyl 2-amino-5-fluoro-3-methylbenzoate." PubChem, Available at: [Link].

-

Ruifu Chemical. "2-Amino-5-Chloro-3-Methylbenzoic Acid CAS 20776-67-4." Ruifu Chemical, Available at: [Link].

-

Organic Syntheses. "2-amino-3-fluorobenzoic acid." Organic Syntheses, Available at: [Link].

- Patsnap. "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. web.mit.edu [web.mit.edu]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-fluoro-3-methylbenzoic Acid: A Case Study in Structural Elucidation

Executive Summary

In the landscape of drug discovery and development, the unambiguous structural characterization of small organic molecules is a cornerstone of success. Benzoic acid derivatives are ubiquitous pharmacophores, and understanding their precise atomic arrangement is critical for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-5-fluoro-3-methylbenzoic acid. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide grounded in fundamental NMR principles and substituent effect theory. It is designed for researchers, scientists, and drug development professionals, offering not just predicted spectral data, but also the strategic rationale behind spectral interpretation and the experimental workflows required for definitive structural validation.

The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules in solution.[1][2][3] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR reveals the atomic-level connectivity and spatial relationships within a molecule.[2] This detailed structural information is vital in medicinal chemistry to confirm the identity of synthesized compounds, identify impurities, and understand ligand-protein interactions.[1][4] The ability of NMR to provide atomic-level insights makes it an indispensable tool from hit identification through lead optimization.[4]

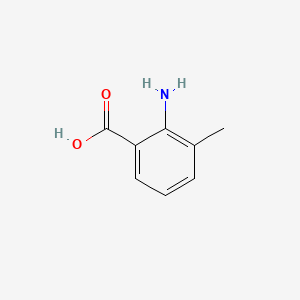

The Target Molecule: 2-Amino-5-fluoro-3-methylbenzoic Acid

The subject of this guide is 2-Amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8), a polysubstituted aromatic compound. To interpret its NMR spectra, one must first understand the electronic influence of each substituent on the benzene ring.

-

Structure and Numbering:

Caption: Structure and IUPAC numbering of 2-Amino-5-fluoro-3-methylbenzoic acid.

-

Substituent Effects:

-

Amino (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect). It significantly shields the ortho (C3) and para (C5) positions.

-

Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) through induction and resonance (-I, -R effects), deshielding the ring, particularly the ortho (C2, C6) and para (C4) positions.

-

Methyl (-CH₃): A weak electron-donating group through induction (+I effect), causing minor shielding.

-

Fluoro (-F): Exhibits a dual nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity but is also a weak electron-donating group through resonance (+R effect). The inductive effect typically dominates, leading to a net deshielding of adjacent protons, but its most profound impact is seen in ¹³C NMR through large C-F coupling constants.

-

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the initial and most informative experiment. The chemical shifts are predicted relative to a benzene signal at δ 7.26 ppm.

-

Aromatic Protons (H-4 and H-6):

-

H-4: This proton is meta to the -NH₂ and -CH₃ groups, ortho to the -F, and para to the -COOH. The powerful shielding from the ortho -NH₂ group and the deshielding from the para -COOH and ortho -F groups will compete. The net effect is expected to place this proton in the range of δ 7.0-7.3 ppm . It will appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine at C-5 (para coupling, J ≈ 2-4 Hz).

-

H-6: This proton is meta to the -F and -COOH groups and para to the -CH₃ group. It is also ortho to the C1-COOH and para to the C3-CH3. The deshielding effect of the adjacent carboxylic acid will be significant. Its chemical shift is predicted to be downfield, likely in the δ 7.5-7.8 ppm range. It will appear as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and the fluorine at C-5 (ortho coupling, J ≈ 7-10 Hz).

-

-

Methyl Protons (-CH₃):

-

The methyl group at C-3 is shielded by the adjacent electron-donating amino group. Its signal will be a singlet and is expected to appear upfield in the typical aromatic methyl region, around δ 2.1-2.3 ppm .

-

-

Labile Protons (-NH₂ and -COOH):

-

The chemical shifts of the amino and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they appear as broad singlets. The -COOH proton will be significantly downfield (δ > 10 ppm ), while the -NH₂ protons will likely appear in the δ 4-6 ppm range. In solvents like CDCl₃, these signals can be very broad or may exchange with residual water and not be observed.

-

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about connectivity, especially in fluorinated compounds.

-

Aromatic Carbons:

-

C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-5, typically 240-260 Hz, causing this signal to be a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-4, C-6, and C-1.

-

C-1 (ipso-COOH): Deshielded by the attached carboxyl group. Predicted around δ 130-135 ppm . It will likely show a small coupling to fluorine (³JCF).

-

C-2 (ipso-NH₂): Strongly shielded by the amino group, but deshielded by the adjacent -COOH. Predicted around δ 145-150 ppm .

-

C-3 (ipso-CH₃): Influenced by the attached methyl and adjacent amino group. Predicted around δ 125-130 ppm .

-

C-4: Shielded by the para amino group. Predicted around δ 115-120 ppm . Will appear as a doublet due to coupling with fluorine (³JCF ≈ 7-10 Hz).

-

C-5 (ipso-F): Directly attached to fluorine, its chemical shift will be significantly affected and it will show a very large ¹JCF coupling. Predicted around δ 155-160 ppm (d, ¹JCF ≈ 245 Hz) .

-

C-6: Deshielded by the ortho -COOH group. Predicted around δ 120-125 ppm . Will appear as a doublet due to coupling with fluorine (²JCF ≈ 20-25 Hz).

-

-

Other Carbons:

-

C-7 (-COOH): The carbonyl carbon will be the most downfield signal, typically δ 168-172 ppm .

-

C-8 (-CH₃): The methyl carbon will be the most upfield signal, typically δ 15-20 ppm .

-

Data Summary Tables

Table 1: Predicted ¹H NMR Data for 2-Amino-5-fluoro-3-methylbenzoic Acid

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 7.5 - 7.8 | dd | ⁴JHH ≈ 2-3, ³JHF ≈ 7-10 | 1H |

| H-4 | 7.0 - 7.3 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 2-4 | 1H |

| -NH₂ | 4.0 - 6.0 | br s | - | 2H |

| -CH₃ | 2.1 - 2.3 | s | - | 3H |

| -COOH | > 10 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-fluoro-3-methylbenzoic Acid

| Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (JCF, Hz) |

| C-7 (-COOH) | 168 - 172 | s | - |

| C-5 | 155 - 160 | d | ¹J ≈ 245 |

| C-2 | 145 - 150 | s | - |

| C-1 | 130 - 135 | d | ³J ≈ 3-5 |

| C-3 | 125 - 130 | d | ³J ≈ 3-5 |

| C-6 | 120 - 125 | d | ²J ≈ 20-25 |

| C-4 | 115 - 120 | d | ²J ≈ 20-25 |

| C-8 (-CH₃) | 15 - 20 | s | - |

Experimental Protocols for Unambiguous Structure Validation

To move from prediction to confirmation, a suite of 1D and 2D NMR experiments is required. This workflow constitutes a self-validating system where data from multiple experiments must be internally consistent.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the zwitterionic character of the aminobenzoic acid, and its ability to hydrogen bond allows for the observation of labile -NH₂ and -COOH protons. Deuterated chloroform (CDCl₃) can also be used, but may result in broader signals for the labile protons.

-

Concentration: Dissolve approximately 5-10 mg of 2-Amino-5-fluoro-3-methylbenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for complete structural assignment.

Caption: Recommended experimental workflow for NMR-based structure elucidation.

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all carbon atoms and reveals the characteristic C-F couplings.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between H-4 and H-6 would definitively confirm their meta relationship.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It will show correlations for H-4/C-4, H-6/C-6, and the methyl H/C-8. This is the most reliable way to assign the protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Visualization of Key 2D NMR Correlations

The HMBC experiment provides the final pieces of the puzzle by connecting the molecular fragments.

Caption: Key predicted HMBC correlations for structural assignment.

Expected Key HMBC Correlations:

-

From Methyl Protons (H-8): Correlations to C-2, C-3, and C-4 will firmly place the methyl group at the C-3 position.

-

From H-4: Correlations to C-2, C-3, C-5, and C-6 will link this proton to its neighbors. The correlation to C-2 is particularly important for confirming the overall substitution pattern.

-

From H-6: Correlations to C-1, C-4, and C-5 will confirm its position relative to the carboxyl and fluoro groups. The correlation to the quaternary C-1 is essential.

Conclusion

While a definitive experimental spectrum for 2-Amino-5-fluoro-3-methylbenzoic acid is not publicly available, a robust and detailed prediction of its ¹H and ¹³C NMR spectra can be generated through the application of fundamental NMR principles. This guide outlines these predictions, providing the expected chemical shifts, multiplicities, and coupling constants. More importantly, it presents a self-validating experimental workflow, centered on 2D correlation spectroscopy (COSY, HSQC, and HMBC), that allows any researcher to unambiguously confirm the structure of this molecule. This predictive and methodological approach serves as a powerful template for the structural elucidation of novel, complex small molecules, a critical capability in the fast-paced environment of pharmaceutical research and development.

References

-

Journal of Medicinal Chemistry. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. (2025-01-02). [Link]

-

Wiley. Essential Practical NMR for Organic Chemistry, 2nd Edition. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-amino-5-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and materials science. By dissecting the vibrational modes of its constituent functional groups, this document offers a framework for the structural elucidation and quality control of this and structurally related molecules.

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as stretching and bending of bonds. The resulting IR spectrum is a unique "fingerprint" that provides valuable information about the functional groups present in the molecule. For a multi-substituted aromatic compound like 2-amino-5-fluoro-3-methylbenzoic acid, the IR spectrum is a rich tapestry of overlapping signals, each telling a part of the molecule's structural story. The interpretation of this spectrum relies on understanding how the electronic and steric effects of the various substituents—amino, fluoro, and methyl groups—modulate the vibrational frequencies of the parent benzoic acid structure.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-amino-5-fluoro-3-methylbenzoic acid incorporates several key functional groups that give rise to characteristic IR absorptions. A systematic analysis of these groups is essential for a complete spectral interpretation.

Caption: Molecular structure of 2-amino-5-fluoro-3-methylbenzoic acid.

Analysis of Key Functional Group Regions in the IR Spectrum

The IR spectrum of 2-amino-5-fluoro-3-methylbenzoic acid can be divided into several key regions, each dominated by the vibrations of specific functional groups.

The O-H and N-H Stretching Region (3500-2500 cm⁻¹)

This high-frequency region is characterized by the stretching vibrations of the carboxylic acid O-H group and the primary amine N-H groups.

-

O-H Stretch (Carboxylic Acid): Carboxylic acids typically exhibit a very broad and strong absorption band for the O-H stretch, spanning from approximately 3300 to 2500 cm⁻¹.[1][2] This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers.[1][3] The O-H band will often overlap with the C-H stretching vibrations.[1]

-

N-H Stretch (Primary Amine): Primary amines display two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ range.[4][5] These correspond to the asymmetric and symmetric N-H stretching modes.[3] The sharpness of N-H stretching bands, in contrast to the broad O-H band, is due to weaker hydrogen bonding compared to carboxylic acids.[6] For aromatic amines, these absorptions are typically at slightly higher frequencies than in aliphatic amines.[3] In the case of 2-amino-5-fluoro-3-methylbenzoic acid, these N-H peaks will appear as sharp features on the broad O-H absorption envelope.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region contains stretching vibrations for both aromatic and aliphatic C-H bonds.

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically occur at frequencies slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[7][8] These bands are generally of weak to medium intensity.[9] The presence of these absorptions is a clear indicator of an aromatic structure.[10]

-

Aliphatic C-H Stretch (Methyl Group): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[11][12] These bands are typically sharp and of medium intensity.

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

The C=O stretching vibration of the carboxylic acid group gives rise to one of the most intense and characteristic bands in the IR spectrum.[4][13]

-

C=O Stretch: For a typical aromatic carboxylic acid, the C=O stretch appears in the range of 1710-1680 cm⁻¹.[14] The position of this band is sensitive to electronic effects. The amino group at the ortho position is electron-donating through resonance, which can decrease the double bond character of the carbonyl group and lower its stretching frequency. Conversely, the fluorine atom at the meta position is electron-withdrawing via the inductive effect, which would tend to increase the C=O stretching frequency. The net effect of these competing influences, along with potential intramolecular hydrogen bonding between the amino and carboxylic acid groups, will determine the precise position of this strong absorption. The conjugation of the carbonyl group with the aromatic ring also contributes to lowering the frequency compared to saturated carboxylic acids.[13][14]

The Fingerprint Region (1600-650 cm⁻¹)

This region is rich with a complex series of absorptions that are unique to the molecule as a whole. Key vibrations in this region include:

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[7][8]

-

N-H Bending: Primary amines show a medium to strong scissoring vibration in the 1650-1550 cm⁻¹ range.[3]

-

C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid group is coupled with the O-H in-plane bending vibration, resulting in strong bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1] A characteristic broad O-H out-of-plane bend is also often observed around 960-900 cm⁻¹.[14][15]

-

C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption in the 1360-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment.[16]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[7]

Tabulated Summary of Expected IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[1][2] |

| N-H Asymmetric & Symmetric Stretches | 3500 - 3300 | Medium, Sharp | Two distinct peaks for a primary amine.[3][4] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Indicates the presence of an aromatic ring.[7][8] |

| Aliphatic C-H Stretch (Methyl) | 2960 - 2850 | Medium | Asymmetric and symmetric stretches.[11][12] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | Position influenced by electronic effects of substituents and conjugation.[14] |

| Aromatic C=C Stretches | 1600 - 1450 | Medium to Weak | A series of bands characteristic of the aromatic ring.[7] |

| N-H Bending | 1650 - 1550 | Medium to Strong | Scissoring vibration of the primary amine.[3] |

| C-O Stretch | 1320 - 1210 | Strong | Coupled with O-H bending.[1] |

| O-H In-Plane Bend | 1440 - 1395 | Medium | Often overlaps with other absorptions.[1] |

| C-F Stretch | 1360 - 1000 | Strong | The exact position is sensitive to the molecular structure.[16] |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern is diagnostic of the ring substitution.[7] |

| O-H Out-of-Plane Bend | 960 - 900 | Medium, Broad | A characteristic feature of carboxylic acid dimers.[14][15] |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 2-amino-5-fluoro-3-methylbenzoic acid, proper sample preparation is crucial.

Sample Preparation (KBr Pellet Method)

-

Drying: Ensure the sample and potassium bromide (KBr) are thoroughly dry to avoid a broad water absorption band around 3400 cm⁻¹. This can be achieved by heating in an oven at ~110°C for several hours and storing in a desiccator.

-

Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR Frequency Region: X–H Stretching [jove.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Amino-5-fluoro-3-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Amino-5-fluoro-3-methylbenzoic acid (C₈H₈FNO₂). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the compound's ionization characteristics and predictable fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions. By explaining the causal relationships between the molecule's structure and its fragmentation patterns, this guide serves as a practical reference for method development, structural elucidation, and impurity identification. The protocols herein are designed to be self-validating, promoting robust and reproducible analytical outcomes.

Introduction

Overview of 2-Amino-5-fluoro-3-methylbenzoic Acid

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. Such fluorinated aromatic amines and acids are significant pharmacophores and versatile building blocks in medicinal chemistry and materials science. The presence of multiple functional groups—a carboxylic acid, a primary amine, a fluorine atom, and a methyl group—on an aromatic ring creates a molecule with unique chemical properties and, consequently, a complex and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and quantification in various matrices.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structure of chemical compounds. Techniques like tandem mass spectrometry (MS/MS) provide detailed structural information by fragmenting a selected precursor ion and analyzing its resulting product ions.[1] The fragmentation pathways are governed by the intrinsic chemical properties of the molecule, including proton affinity, gas-phase acidity, and the stability of potential radical and cationic sites.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before any analytical experiment.

| Property | Value | Source |

| Chemical Formula | C₈H₈FNO₂ | - |

| CAS Number | 874804-25-8 | [2] |

| Average Molecular Weight | 185.17 g/mol | - |

| Monoisotopic Mass | 185.05356 Da | Calculated |

| [M+H]⁺ Exact Mass | 186.06138 Da | Calculated |

| [M-H]⁻ Exact Mass | 184.04573 Da | Calculated |

Ionization Behavior and Key Fragmentation Principles

The method of ionization dictates the initial state of the ion in the gas phase and, therefore, its subsequent fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. The choice between positive and negative ion mode is critical and depends on the analyte's structure.

-

Positive Ion Mode (ESI+): The primary amine group (-NH₂) is the most likely site of protonation due to its basicity, forming a stable anilinium-type ion.

-

Negative Ion Mode (ESI-): The carboxylic acid group (-COOH) is acidic and will readily lose a proton to form a stable carboxylate anion.[3] This mode is often highly sensitive for carboxylic acids.

Electron Ionization (EI)

EI is a hard ionization technique used predominantly with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons (typically 70 eV), resulting in the ejection of an electron to form a molecular radical cation (M⁺•) and inducing extensive fragmentation.[4] The resulting mass spectrum is a "fingerprint" of the molecule, rich with structural information.

Influence of Functional Groups on Fragmentation

The fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid is a cooperative interplay of its constituent functional groups.

-

Carboxylic Acid: This group directs fragmentation through characteristic losses of neutral molecules like water (H₂O) and carbon dioxide (CO₂), or radicals such as hydroxyl (•OH) and carboxyl (•COOH).[5][6]

-

Amino Group: The ortho-position of the amino group relative to the carboxylic acid can lead to specific "ortho effects," such as the facile loss of water involving a hydrogen from the amino group and the hydroxyl of the acid.[7]

-

Fluorine Atom: As a halogen, fluorine is highly electronegative. While it can influence electron density across the ring, direct fragmentation involving the C-F bond is less common than other pathways unless there are no more favorable options. However, rearrangements involving fluorine can occur in some fluorinated aromatics.[8]

-

Aromatic Ring: The stable aromatic system provides a backbone that can stabilize charge, often resulting in a prominent molecular ion peak, especially in EI-MS.[5]

Predicted Fragmentation Pathways & Mechanisms

The following sections detail the most probable fragmentation pathways. The proposed mechanisms are based on established principles of mass spectrometry for analogous compounds.[3][5][6]

ESI Positive Ion Mode ([M+H]⁺)

Upon protonation at the amino group, the molecule (m/z 186.06) is expected to undergo fragmentation primarily driven by the loss of small, stable neutral molecules from the carboxylic acid moiety.

-

Loss of Water (H₂O): A primary pathway is the elimination of water (18.01 Da) to form an acylium ion at m/z 168.05 .

-

Loss of Formic Acid (HCOOH): A concerted loss of formic acid (46.01 Da) can lead to the formation of the 5-fluoro-3-methylaniline ion at m/z 140.05 .

-

Sequential Loss of H₂O and CO: Following the initial loss of water, the resulting acylium ion (m/z 168.05) can further lose carbon monoxide (28.00 Da) to yield a fragment at m/z 140.05 .

Caption: Predicted ESI+ fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

ESI Negative Ion Mode ([M-H]⁻)

In negative mode, deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion (m/z 184.05). This ion's fragmentation is dominated by a highly favorable decarboxylation reaction.

-

Loss of Carbon Dioxide (CO₂): The most prominent fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (44.00 Da). This results in a highly stable benzylic-type anion at m/z 140.05 . This is often the base peak in the MS/MS spectrum.

Caption: Predicted ESI- fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

Electron Ionization (EI) Mode (M⁺•)

The molecular radical cation (m/z 185.05) will undergo more complex fragmentation involving both radical and neutral losses.

-

Loss of Hydroxyl Radical (•OH): Analogous to benzoic acid, a primary cleavage is the loss of the •OH radical (17.00 Da) from the carboxylic acid group to form a stable acylium cation at m/z 168.05 . This is often a very intense peak.[6]

-

Loss of Carboxyl Radical (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of the •COOH radical (45.01 Da), yielding an ion at m/z 140.04 .

-

Loss of Water (H₂O): An ortho-effect driven elimination of water (18.01 Da) can occur, leading to a radical cation at m/z 167.04 .

-

Sequential Losses: The acylium ion at m/z 168.05 can subsequently lose carbon monoxide (CO, 28.00 Da) to form the fragment at m/z 140.05 .

Caption: Predicted EI fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

Summary of Key Fragment Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Formula |

| ESI (+) | 186.06 | 168.05 | H₂O | C₈H₇FNO⁺ |

| ESI (+) | 186.06 | 140.05 | HCOOH | C₇H₇FN⁺ |

| ESI (-) | 184.05 | 140.05 | CO₂ | C₇H₇FN⁻ |

| EI | 185.05 | 168.05 | •OH | C₈H₇FNO⁺ |

| EI | 185.05 | 167.04 | H₂O | C₈H₆FNO⁺• |

| EI | 185.05 | 140.04 | •COOH | C₇H₇FN⁺ |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These methods serve as a robust starting point and can be optimized as needed.

Workflow Overview

Sources

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. 874804-25-8|2-Amino-5-fluoro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-fluoro-3-methylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anthranilic Acids in Medicinal Chemistry

2-Amino-5-fluoro-3-methylbenzoic acid belongs to the class of substituted anthranilic acids, a scaffold of significant interest in the field of drug discovery and development. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This strategic "fluorine editing" is a prevalent protocol in the optimization of drug candidates.[1][2][3] Anthranilic acid derivatives, in general, serve as crucial intermediates in the synthesis of a wide array of bioactive compounds, including anti-inflammatory agents, antimicrobials, and anticancer therapeutics.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of 2-amino-5-fluoro-3-methylbenzoic acid, alongside detailed experimental protocols for its synthesis and characterization, to empower researchers in their pursuit of novel therapeutic agents.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from formulation to pharmacokinetics. While specific experimental data for 2-amino-5-fluoro-3-methylbenzoic acid is not extensively published, the following table summarizes its key computed and expected properties based on its structure and data from closely related analogs.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₈H₈FNO₂ | PubChem |

| Molecular Weight | 169.15 g/mol | PubChem |

| CAS Number | 874804-25-8 | |

| Appearance | Expected to be a crystalline solid | Analogy to related compounds |

| Melting Point | Not definitively reported. Related isomers such as 2-Fluoro-3-methylbenzoic acid have a melting point of 114-116 °C, and 2-Fluoro-5-methylbenzoic acid melts at 160-162 °C.[6][7] | Comparative data |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. The solubility of the related 2-amino-5-chloro-3-methylbenzoic acid is highest in acetone and increases with temperature.[8] Water solubility is likely to be low. | Analogy to related compounds |

| pKa | The pKa of the carboxylic acid is predicted to be around 3-4, influenced by the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups. The pKa of 2-Fluoro-3-methylbenzoic acid is predicted to be 3.34±0.10.[7] | Predicted data and analogy |

Chemical Properties and Reactivity

The chemical reactivity of 2-amino-5-fluoro-3-methylbenzoic acid is dictated by its three functional groups: the carboxylic acid, the aromatic amine, and the substituted benzene ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and diazotized. Its basicity is reduced by the electron-withdrawing effect of the adjacent carboxylic acid and the fluorine atom.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino and methyl groups, although the fluorine atom is deactivating. The positions ortho and para to the amino group are the most likely sites for substitution.

Caption: Key reaction pathways for 2-Amino-5-fluoro-3-methylbenzoic acid.

Experimental Protocols

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid

A plausible synthetic route to 2-amino-5-fluoro-3-methylbenzoic acid can be adapted from procedures for structurally similar compounds.[9][10][11][12] The following multi-step synthesis is a representative example.

Caption: A potential synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Step-by-Step Methodology:

Step 1: Nitration of 3-Methylbenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Reactant: Slowly add 3-methylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 2-nitro-3-methylbenzoic acid, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid

-

Reaction Setup: To a solution of 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid.

Step 3: Electrophilic Fluorination of 2-Amino-3-methylbenzoic Acid

-

Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as acetonitrile or dichloromethane.

-

Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

A suite of analytical techniques is essential for confirming the identity and purity of the synthesized 2-amino-5-fluoro-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1680-1710 cm⁻¹

-

C-F stretch: Absorption in the region of 1000-1400 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry.[1][3][4][5] The unique properties imparted by the fluorine substituent make 2-amino-5-fluoro-3-methylbenzoic acid a valuable building block for the synthesis of novel drug candidates with potential activities in various therapeutic areas, including:

-

Anti-inflammatory agents: As analogs of fenamic acids.

-

Anticancer agents: By serving as a precursor for kinase inhibitors or apoptosis inducers.[1][4]

-

Antiviral and Antimicrobial agents: The anthranilic acid motif is found in various compounds with antimicrobial and antiviral properties.[1][4]

The strategic placement of the fluoro, amino, and methyl groups provides opportunities for fine-tuning the biological activity and pharmacokinetic profile of derivative compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 2-amino-5-fluoro-3-methylbenzoic acid and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, the compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

2-Amino-5-fluoro-3-methylbenzoic acid represents a promising and versatile building block for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The strategic incorporation of a fluorine atom is a key feature that can be exploited by medicinal chemists to enhance the drug-like properties of lead compounds. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in research and drug discovery endeavors.

References

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

-

Singh, R. P., & Singh, P. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5891. [Link]

-

Sivasubramanian, S., & Muthu, S. (2015). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 938-947. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. [Link]

-

Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(6), 114-129. [Link]

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. [Link]

-

IJTSRD. (2020). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 4(5), 1083-1095. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-methylbenzoic acid. [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

-

ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

-

Nanjing Tech University. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15-323.15 K. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). [Link]

-

Peritum Innovations LLP. (n.d.). Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid. [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ossila.com [ossila.com]

- 7. 2-Fluoro-3-methylbenzoic acid | 315-31-1 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

Solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-5-fluoro-3-methylbenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in various organic solvents. As a Senior Application Scientist, the following content is synthesized from established scientific principles and best practices in pharmaceutical and chemical research, aiming to deliver actionable insights and robust experimental protocols.

Introduction: The Significance of Solubility in Drug Development

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in both in vitro and in vivo systems. Poor solubility can lead to a host of challenges during the drug development process, including unreliable results in biological assays, difficulties in formulation, and poor bioavailability.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in relevant organic solvents are paramount for its successful development as a potential therapeutic agent. This guide will delve into the theoretical underpinnings of solubility and provide a detailed, field-proven protocol for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

For 2-Amino-5-fluoro-3-methylbenzoic acid, the molecule possesses both polar and non-polar characteristics. The carboxylic acid and amino functional groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. Conversely, the benzene ring and the methyl group constitute a non-polar hydrocarbon backbone. The fluorine atom, being highly electronegative, further influences the molecule's polarity and its ability to interact with solvent molecules.

The dissolution process can be conceptualized as occurring in three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound in a saturated solution at a given temperature and pressure when the solid and solution phases are in equilibrium.[4][5] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[6]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.[7]

Detailed Experimental Protocol

Materials and Equipment:

-

2-Amino-5-fluoro-3-methylbenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane) of appropriate purity

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 2-Amino-5-fluoro-3-methylbenzoic acid and add it to a series of vials. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To completely separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-Amino-5-fluoro-3-methylbenzoic acid in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess solid at the end of the experiment visually confirms that a saturated solution has been achieved. The use of a validated analytical method like HPLC ensures the accuracy and specificity of the concentration measurement. The choice of an extended equilibration time is to ensure that the system has truly reached thermodynamic equilibrium, thus providing a reliable measure of solubility.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Expected Solubility Profile and Data Presentation

The following table presents a hypothetical but representative dataset for the solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in a range of organic solvents at 25 °C. This table is for illustrative purposes to guide researchers in their data presentation.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | 5 - 15 |

| Ethanol | Polar Protic | 3 - 10 |

| Acetone | Polar Aprotic | 10 - 25 |

| Ethyl Acetate | Polar Aprotic | 2 - 8 |

| Acetonitrile | Polar Aprotic | 4 - 12 |

| Toluene | Non-polar | < 1 |

| Hexane | Non-polar | < 0.1 |

Conclusion

The solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in organic solvents is a critical parameter that influences its developability as a pharmaceutical agent. The shake-flask method provides a robust and reliable means of determining its equilibrium solubility. A systematic approach, as outlined in this guide, will ensure the generation of high-quality, reproducible data that can confidently inform decision-making in the drug discovery and development pipeline.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Biorelevant.com. Equilibrium solubility of a drug substance. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

SciELO. (2013). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]

-

PubChem. 2-Amino-5-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). Retrieved from [Link]

-

ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem.ws [chem.ws]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biorelevant.com [biorelevant.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-5-fluoro-3-methylbenzoic Acid

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of 2-Amino-5-fluoro-3-methylbenzoic acid. While the specific crystal structure for this exact molecule is not publicly available as of the writing of this guide, we will use the closely related and structurally significant compound, 2-Amino-5-fluorobenzoic acid, as a case study to illustrate the experimental workflow, data analysis, and the profound implications of such structural knowledge in medicinal chemistry.

Introduction: The Significance of Crystalline Structure in Drug Development

In the realm of pharmaceutical sciences, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of an active pharmaceutical ingredient (API) dictates many of its critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For fluorinated benzoic acid derivatives, which are prominent scaffolds in medicinal chemistry, a detailed knowledge of their solid-state conformation provides invaluable insights into intermolecular interactions that can influence drug-target binding and overall efficacy.[1][2][3]

Fluorine substitution, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule.[2] The interplay of amino, carboxyl, fluoro, and methyl functional groups in 2-Amino-5-fluoro-3-methylbenzoic acid suggests a rich potential for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to crystal packing and molecular recognition processes. This guide will walk through the essential steps to elucidate these structural features.

Experimental Workflow: From Synthesis to Structure Determination

The journey to uncovering the crystal structure of a novel compound like 2-Amino-5-fluoro-3-methylbenzoic acid involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystallographic model.

Caption: Experimental workflow for crystal structure determination.

Synthesis and Purification

The synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid would likely follow established methodologies for the functionalization of benzene rings. A plausible route could involve the chlorination or halogenation of 2-amino-3-methylbenzoic acid, followed by subsequent modifications.[4][5] For instance, a general procedure for the synthesis of a similar compound, 2-amino-5-chloro-3-methylbenzoic acid, involves reacting 2-amino-3-methylbenzoic acid with a chlorinating agent like N-chlorosuccinimide in a suitable solvent.[4]

Following synthesis, rigorous purification is crucial. The presence of impurities can significantly hinder the growth of high-quality single crystals. Recrystallization from a suitable solvent or solvent mixture is a common and effective purification technique.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[6] Success relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Common techniques include:

-

Slow Evaporation: A solution of the purified compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

For 2-Amino-5-fluorobenzoic acid, colorless prisms were obtained by the slow evaporation of a solution in a mixture of dichloromethane (DCM) and methanol.[7] This provides a good starting point for growing crystals of the title compound.

Protocol for Single Crystal Growth (Example):

-

Dissolve the purified 2-Amino-5-fluoro-3-methylbenzoic acid in a minimal amount of a suitable solvent system (e.g., a mixture of DCM and methanol).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-